![molecular formula C10H13NO2S B3076219 N-methyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1040316-70-8](/img/structure/B3076219.png)
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide
Overview
Description
“N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 1040316-70-8 . It has a molecular weight of 211.28 and its IUPAC name is N-methyl-5-indanesulfonamide .
Synthesis Analysis
The synthesis of “N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” and its analogues as NLRP3 inflammasome inhibitors has been reported . The study identified compound 15z as a potent and specific inhibitor with low toxicity .Molecular Structure Analysis
The molecular structure of “N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” can be represented by the InChI code: 1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide exhibits potential as a scaffold for designing novel drugs. Researchers have explored its interactions with various enzymes, including P38α mitogen-activated protein kinase and Activin A receptor (ACVR1/ALK2) through molecular docking studies . These insights can guide the development of targeted therapies.
Organic Synthesis
The compound’s structure makes it amenable to synthetic transformations. Chemists have employed it in multistep reactions, such as the Fischer indole synthesis, to create more complex molecules . Its reactivity and functional groups offer versatility in building diverse organic compounds.
Fuel Additives
Studies have investigated N-methyl-2,3-dihydro-1H-indene-5-sulfonamide as an additive in shale- and petroleum-derived jet fuels. By altering gas chromatography programmed temperature rates, researchers aim to improve fuel properties, stability, and combustion efficiency .
Synthetic Gasoline Production
In the context of synthetic gasoline, this compound has been characterized in reactions involving chloromethane and zeolites. Understanding its behavior in fuel synthesis contributes to cleaner and more efficient energy sources .
Mechanism of Action
“N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” has been studied for its inhibitory effects on the NLRP3 inflammasome . Mechanistic studies indicate that it binds directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis .
Safety and Hazards
The safety information for “N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOIQORHTUIKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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